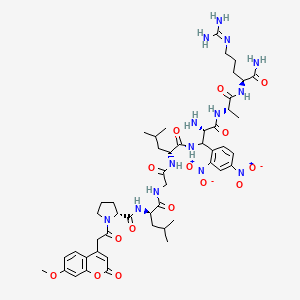

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2” is a highly selective MMP-12 FRET substrate . It has a kcat/Km value of 1.85 · 10⁵ M⁻¹s⁻¹ . It is a poor substrate of other MMPs with the exception of MMP-13 (kcat/Km = 0.53 · 10 ⁵ M⁻¹s⁻¹) and MMP-9 (0.33 · 10⁵ M⁻¹s⁻¹) .

Molecular Structure Analysis

The molecular weight of “this compound” is 1195.21 . Its sum formula is C₅₃H₇₀N₁₂O₂₀ .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 1195.21 and a sum formula of C₅₃H₇₀N₁₂O₂₀ . It is stored at temperatures below -15°C .Scientific Research Applications

Application in Matrix Metalloproteinases (MMPs) Assays : This peptide has been synthesized as a fluorogenic substrate for MMPs. It's used in sensitive continuous assays due to its ability to increase fluorescence significantly upon cleavage by MMPs, making it highly effective for enzyme concentration measurements and kinetic studies (Knight, Willenbrock, & Murphy, 1992).

Characterization in Protease Substrates : Its role in the rapid optimization of kcat/Km for protease substrates has been explored. By varying positions in the peptide sequence, it helps in identifying analogs with enhanced kcat/Km, aiding in the study of enzyme-substrate interactions (Berman et al., 1992).

Use in Studying Catalytic Domains of Enzymes : This peptide has been used to study the activity of the catalytic domain of human gelatinase A, contributing to our understanding of the enzymatic mechanism and substrate specificity in matrix metalloproteinases (Ye, Johnson, Yu, & Hupe, 1995).

Assisting in Enzymatic Activity Measurement : Research has also focused on using this peptide as a selective probe for measuring proteolytic activity of specific enzymes, demonstrating its utility in distinguishing between similar proteases (Abd-Elgaliel & Tung, 2010).

Applications in Continuous Recording Fluorescent Assays : It is used in fluorescent assays for monitoring the activity of MMPs, aiding in the study of enzyme kinetics and the development of inhibitors (Netzel‐Arnett et al., 1991).

Mechanism of Action

Target of Action

The primary target of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is Matrix Metalloproteinases 12 (MMP12) . MMP12 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is important in tissue remodeling, inflammation, and disease progression.

Mode of Action

This compound acts as a highly selective substrate for MMP12 . It interacts with MMP12 and undergoes enzymatic cleavage, which can be monitored due to the release of fluorescence. This compound also shows some activity with MMP13 and MMP9, but to a lesser extent .

Biochemical Analysis

Biochemical Properties

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a highly selective substrate for matrix metalloproteases 12 (MMP12) with a kcat/Km value of 1.8510^5 M^-1 s^-1 . It has poor substrate specificity for other MMPs, with the exception of MMP13 (kcat/Km = 0.5310^5 M^-1 s^-1) and MMP9 (0.33*10^5 M^-1 s^-1) .

Cellular Effects

The cellular effects of this compound are primarily associated with its role as a substrate for MMP12 As a substrate, it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MMP12 . As a substrate, it can bind to the active site of the enzyme, leading to changes in enzyme activity. This interaction can also lead to changes in gene expression and other molecular-level effects.

Properties

IUPAC Name |

(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJYDZUSNOGPHT-FSQMBESRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N14O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)